Home > Products > Screening Compounds P137018 > KRAS G12D inhibitor 9
KRAS G12D inhibitor 9 -

KRAS G12D inhibitor 9

Catalog Number: EVT-12553272
CAS Number:
Molecular Formula: C33H43N7O2
Molecular Weight: 569.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12D inhibitor 9 is a small-molecule compound designed to selectively inhibit the KRAS G12D mutation, one of the most prevalent oncogenic mutations found in various cancers, including pancreatic, colorectal, and lung cancers. This specific mutation is challenging to target due to the lack of deep binding pockets on the KRAS protein surface, making it historically considered "undruggable." Recent advancements in structure-based drug design have led to the development of inhibitors that can effectively bind to and inhibit KRAS G12D.

Source and Classification

The compound is classified as a small-molecule inhibitor and was developed through structure-based drug design approaches. It is part of a broader class of KRAS inhibitors that aim to interfere with the aberrant signaling pathways activated by the KRAS G12D mutation. The development of these inhibitors has been driven by the urgent need for effective therapies against tumors harboring this mutation, which accounts for approximately 30% of human cancers .

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS G12D inhibitor 9 involves several key steps:

  1. Starting Material: The synthesis begins with commercially available purine derivatives.
  2. Alkylation: For instance, 2-methyl-6-chloropurine is treated with benzyl bromide in the presence of potassium carbonate, leading to the formation of 9-benzyl-6-chloro-9H-purin-2-amine.
  3. Nucleophilic Substitution: This intermediate undergoes nucleophilic substitution reactions to yield various derivatives.
  4. Deprotection: The final compounds are obtained by deprotecting specific functional groups using hydrochloric acid .

The entire process is optimized for yield and purity, ensuring that the final product exhibits the desired inhibitory activity against KRAS G12D.

Molecular Structure Analysis

Structure and Data

The molecular structure of KRAS G12D inhibitor 9 reveals a complex arrangement designed to interact specifically with the mutated protein. Key features include:

  • Quinazoline Scaffold: This scaffold is crucial for binding interactions.
  • Functional Groups: Specific substituents are strategically placed to enhance binding affinity and selectivity towards the G12D variant over wild-type KRAS.

Crystallographic studies have confirmed that inhibitor 9 forms significant interactions within the switch II pocket of KRAS G12D, establishing a salt bridge with the Asp12 residue, which is critical for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing KRAS G12D inhibitor 9 primarily include:

  • Alkylation Reactions: These reactions introduce alkyl groups into the purine core.
  • Nucleophilic Substitution: Critical for modifying amine functionalities to enhance binding properties.
  • Deprotection Steps: Essential for obtaining active compounds from protected precursors.

These reactions are carefully monitored to ensure high yields and purity, employing techniques such as thin-layer chromatography and high-performance liquid chromatography for analysis .

Mechanism of Action

Process and Data

KRAS G12D inhibitor 9 functions by binding to the mutant form of the KRAS protein, specifically targeting its switch II pocket. The mechanism involves:

  1. Binding Affinity: The compound exhibits high binding affinity for both GDP-bound and GTP-bound forms of KRAS G12D.
  2. Disruption of Signaling: By occupying the switch II pocket, it prevents nucleotide exchange and downstream signaling activation.
  3. Induction of Apoptosis: In vitro studies have shown that treatment with this inhibitor can lead to programmed cell death in cancer cells expressing KRAS G12D .

Quantitative data from assays indicate that inhibitor 9 has an IC50 in the low nanomolar range, demonstrating potent efficacy against cancer cell lines harboring this mutation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRAS G12D inhibitor 9 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol (exact value varies based on specific substitutions).
  • Solubility: Generally soluble in organic solvents such as DMSO but may have limited solubility in water.
  • Stability: Stability studies indicate that it retains activity under physiological conditions for extended periods.

These properties are essential for determining its suitability as a therapeutic agent .

Applications

Scientific Uses

KRAS G12D inhibitor 9 has significant potential applications in cancer research and therapy:

  • Targeted Therapy Development: It serves as a lead compound for developing targeted therapies against tumors with KRAS G12D mutations.
  • Preclinical Studies: Ongoing preclinical trials are assessing its efficacy in various cancer models, particularly pancreatic cancer.
  • Mechanistic Studies: Researchers utilize this compound to study KRAS signaling pathways and resistance mechanisms in cancer cells.

The development of such inhibitors represents a critical step forward in addressing previously untreatable cancers associated with KRAS mutations .

Properties

Product Name

KRAS G12D inhibitor 9

Molecular Formula

C33H43N7O2

Molecular Weight

569.7 g/mol

InChI

InChI=1S/C33H43N7O2/c1-24-7-4-8-25-9-5-11-30(31(24)25)40-19-14-28-29(21-40)36-33(42-22-27-10-6-16-38(27)2)37-32(28)39-17-12-26(13-18-39)35-23-34-15-20-41-3/h4-5,7-9,11,26-27H,6,10,12-22H2,1-3H3/t27-/m0/s1

InChI Key

BYHDIQXMLFJXAX-MHZLTWQESA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCC(CC5)N=C=NCCOC)OCC6CCCN6C

Isomeric SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCC(CC5)N=C=NCCOC)OC[C@@H]6CCCN6C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.